
Cyclohexanone oxime 3-trifluoromethylcarbanilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone oxime 3-trifluoromethylcarbanilate is a chemical compound that combines the structural features of cyclohexanone oxime and 3-trifluoromethylcarbanilate. Cyclohexanone oxime is an important intermediate in the production of nylon-6, a widely used polymer . The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexanone oxime can be synthesized through the condensation reaction between cyclohexanone and hydroxylamine . The reaction typically occurs under acidic conditions to facilitate the formation of the oxime group. Another method involves the reaction of cyclohexane with nitrosyl chloride, a free radical reaction that offers an alternative route to cyclohexanone oxime .
Industrial Production Methods: Industrial production of cyclohexanone oxime often employs the ammoximation process, where cyclohexanone reacts with ammonia and hydrogen peroxide in the presence of a titanium silicate catalyst . This method is favored for its high selectivity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexanone oxime 3-trifluoromethylcarbanilate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted trifluoromethyl derivatives.
Applications De Recherche Scientifique
Cyclohexanone oxime 3-trifluoromethylcarbanilate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclohexanone oxime 3-trifluoromethylcarbanilate involves the interaction of the oxime and trifluoromethyl groups with molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Cyclohexanone oxime: Shares the oxime functional group but lacks the trifluoromethyl group.
3-Trifluoromethylcarbanilate: Contains the trifluoromethyl group but lacks the oxime group.
Uniqueness: Cyclohexanone oxime 3-trifluoromethylcarbanilate is unique due to the combination of the oxime and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical and industrial processes .
Propriétés
Formule moléculaire |
C14H15F3N2O2 |
|---|---|
Poids moléculaire |
300.28 g/mol |
Nom IUPAC |
(cyclohexylideneamino) N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C14H15F3N2O2/c15-14(16,17)10-5-4-8-12(9-10)18-13(20)21-19-11-6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2,(H,18,20) |
Clé InChI |
HYBVBCDZEVQDQI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NOC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


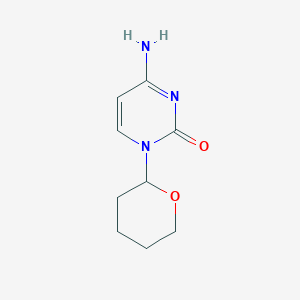
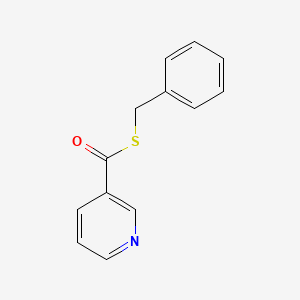


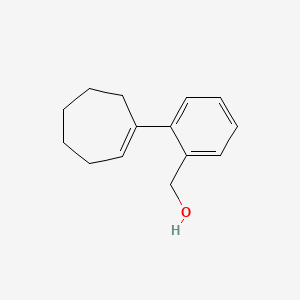
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951881.png)
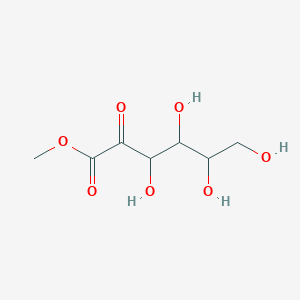
![methyl (2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11951885.png)

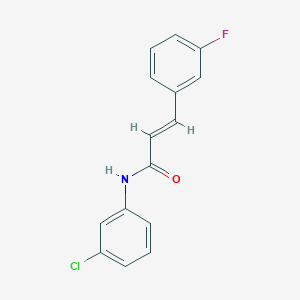
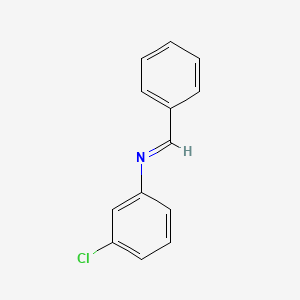
![2-phenoxyethyl N-[2-methyl-5-(2-phenoxyethoxycarbonylamino)phenyl]carbamate](/img/structure/B11951900.png)


